

Cdk7-IN-17 chemical structure and synthesis pathway

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Compound of Interest		
Compound Name:	Cdk7-IN-17	
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An In-Depth Technical Guide to the CDK7 Inhibitor: Cdk7-IN-17

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cdk7-IN-17**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It covers the compound's chemical properties, biological mechanism of action, and relevant experimental context. This guide is intended to serve as a foundational resource for professionals engaged in oncology research and drug development.

Chemical Profile and Structure

Cdk7-IN-17 is a pyrimidinyl derivative identified as a potent CDK7 inhibitor with potential applications in cancers characterized by transcriptional dysregulation.[1][2] Its fundamental chemical properties are summarized below.



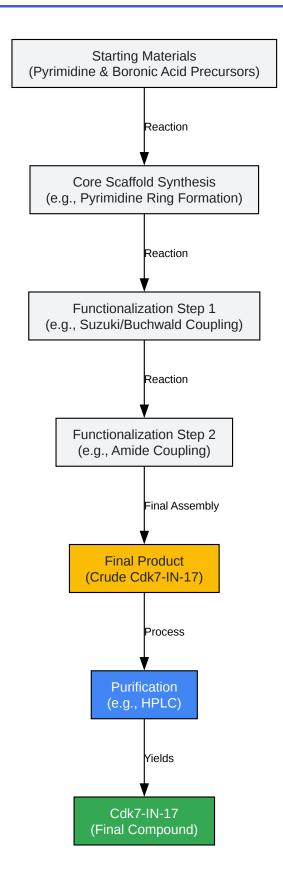
Property	Value	Source
CAS Number	2765676-60-4	[1][2][3][4]
Molecular Formula	C24H26F3N6OP	[1][3]
Molecular Weight	502.47 g/mol	[1][3]
Description	A pyrimidine-based derivative compound.	[1][2]
Form	Solid	[1]
Origin	Disclosed in patent CN114249712A (Compound 1).	[2]

The definitive chemical structure and stereochemistry of **Cdk7-IN-17** are detailed within the originating patent documentation.

Synthesis Pathway

The precise, step-by-step synthesis protocol for **Cdk7-IN-17** is proprietary information contained within patent CN114249712A.[2] While the exact reagents and conditions are not publicly disclosed, a generalized synthetic workflow for analogous pyrimidine-based kinase inhibitors typically involves multi-step organic synthesis. This often includes key steps such as the formation of the core pyrimidine ring, followed by sequential coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to append the necessary side chains, and concluding with purification via chromatography.





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A generalized, hypothetical synthesis workflow for pyrimidine-based kinase inhibitors.



Biological Activity and Mechanism of Action

CDK7 is a unique serine/threonine kinase that plays a dual role in regulating both cell cycle progression and gene transcription, making it a critical target in oncology.[5][6][7]

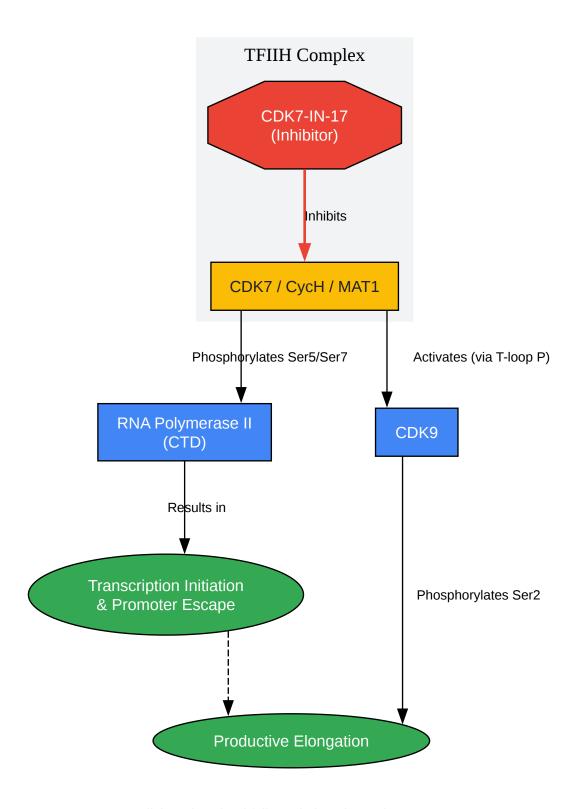
Role in Transcriptional Regulation

As a core component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (Pol II).[7]

- Transcription Initiation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 5 (Ser5) and serine 7 (Ser7) residues. This action facilitates promoter clearance and the transition from transcription initiation to elongation.[6]
- Elongation Control: CDK7 also activates CDK9 by phosphorylating its T-loop. Activated CDK9 then phosphorylates the Pol II CTD at serine 2 (Ser2), a key step for productive transcript elongation.[6]

By inhibiting CDK7, **Cdk7-IN-17** is expected to disrupt these fundamental transcriptional processes, leading to the downregulation of key oncogenes and survival factors, ultimately inducing apoptosis in cancer cells.





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CDK7 signaling in transcriptional regulation.

Role in Cell Cycle Control





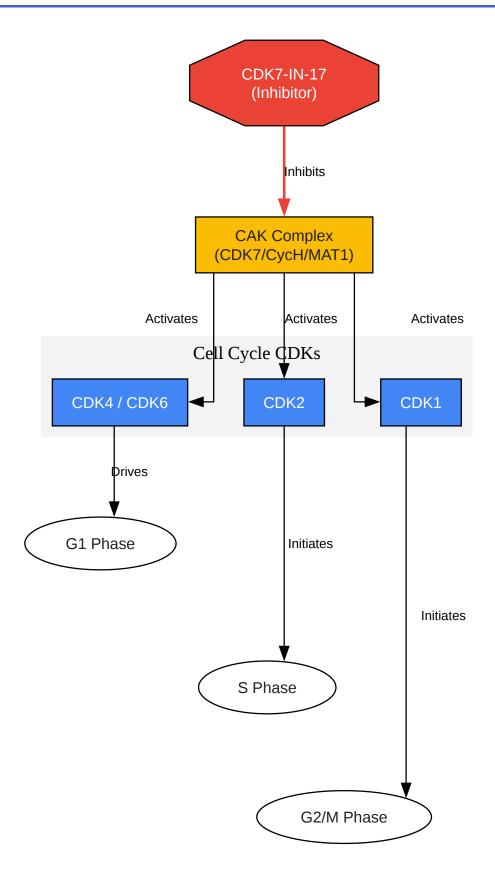


CDK7 also functions as the catalytic core of the CDK-Activating Kinase (CAK) complex, which is responsible for the activation of several other CDKs that drive the cell cycle.[5]

- G1/S Transition: CAK activates CDK2, CDK4, and CDK6, which are required for progression through the G1 phase and entry into the S phase.
- G2/M Transition: CAK activates CDK1, the primary driver of entry into mitosis.

Inhibition of CDK7's CAK activity by **Cdk7-IN-17** is predicted to cause cell cycle arrest, primarily at the G1/S transition, preventing cancer cell proliferation.[5]





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CDK7 as the CDK-Activating Kinase (CAK) in cell cycle control.



Quantitative Data

As of this writing, specific biochemical data such as IC₅₀ or K_i values for **Cdk7-IN-17** are not publicly available in peer-reviewed literature. However, to provide context, the potencies of other well-characterized, selective CDK7 inhibitors are listed below.

Inhibitor	Туре	Target(s)	IC50 (CDK7)	Source
THZ1	Covalent	CDK7, CDK12, CDK13	~5-10 nM	[8][9]
YKL-5-124	Covalent	CDK7	53.5 nM	[9]
SY-5609	Non-covalent	CDK7	<10 nM	[6][10]
Cdk7-IN-17	Presumed Covalent	CDK7	Not Publicly Available	-

Experimental Protocols

Evaluating the efficacy and mechanism of a CDK7 inhibitor like **Cdk7-IN-17** involves a series of standard biochemical and cell-based assays. A representative protocol for an in vitro kinase assay to determine inhibitory potency is outlined below.

Representative Protocol: In Vitro CDK7 Kinase Inhibition Assay

This protocol provides a general framework for measuring the IC₅₀ value of an inhibitor against recombinant CDK7.

- Reagent Preparation:
 - Kinase: Recombinant human CDK7/Cyclin H/MAT1 complex.
 - Substrate: A suitable substrate, such as a peptide derived from the RNA Pol II CTD or a full-length protein like CDK2 (for CAK activity).
 - ATP: Adenosine triphosphate, typically used at or near its Km concentration for the kinase.



- Inhibitor: Cdk7-IN-17, prepared in a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
- Assay Buffer: Buffer containing MgCl₂, DTT, and other components to ensure optimal kinase activity.

Assay Procedure:

- Add a defined amount of CDK7 kinase to each well of a microplate.
- Add the serially diluted Cdk7-IN-17 or DMSO (vehicle control) to the wells.
- Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

Signal Detection:

- Stop the reaction by adding a solution containing EDTA.
- Detect the amount of phosphorylated substrate. Common detection methods include:
 - Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity.
 - Fluorescence-based (e.g., LanthaScreen®): Uses a europium-labeled antibody that detects the phosphorylated substrate, resulting in a FRET signal.[8]
 - Radiometric: Uses ³²P- or ³³P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.
- Data Analysis:

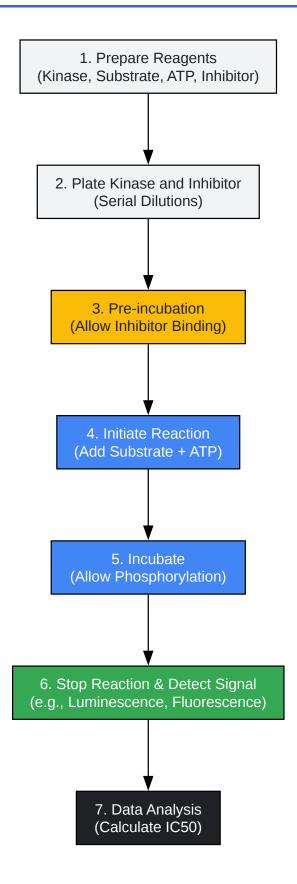






- Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no kinase or high concentration of a known inhibitor).
- Plot the normalized response against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to calculate the IC50 value.





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Experimental workflow for an in-vitro kinase inhibition assay.



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